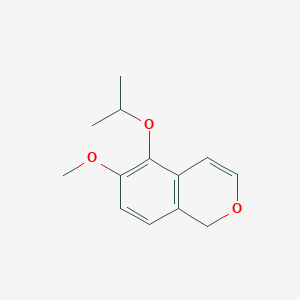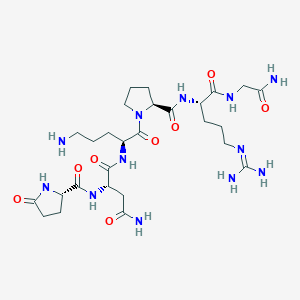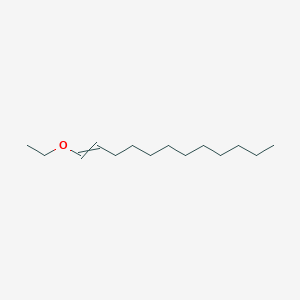
1-Ethoxydodec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxydodec-1-ene is an organic compound characterized by a long carbon chain with an ethoxy group and a double bond at the first carbon position. This compound falls under the category of alkenes and is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxydodec-1-ene can be synthesized through the reaction of 1-dodecene with ethanol in the presence of an acid catalyst. The reaction typically involves the addition of ethanol to the double bond of 1-dodecene, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene followed by the addition of ethanol. The process is catalyzed by nickel or aluminum-based catalysts, which facilitate the formation of the desired product under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxydodec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1-ethoxydodecane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-ethoxydodecanol, 1-ethoxydodecanal, or 1-ethoxydodecanoic acid.
Reduction: Formation of 1-ethoxydodecane.
Substitution: Formation of 1-halododec-1-ene derivatives.
Scientific Research Applications
1-Ethoxydodec-1-ene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxydodec-1-ene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions due to the presence of the double bond, making it reactive towards electrophiles. The ethoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
1-Dodecene: An alkene with a similar carbon chain length but lacks the ethoxy group.
1-Decene: A shorter-chain alkene with similar reactivity but different physical properties.
1-Tetradecene: A longer-chain alkene with similar chemical behavior but different applications.
Uniqueness: 1-Ethoxydodec-1-ene is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in polar solvents and its reactivity in various chemical reactions, making it valuable for specific industrial and research applications.
Properties
CAS No. |
647835-54-9 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-ethoxydodec-1-ene |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
VEOMDYXCAAKCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
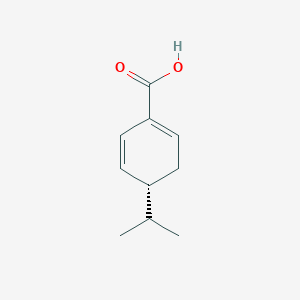
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
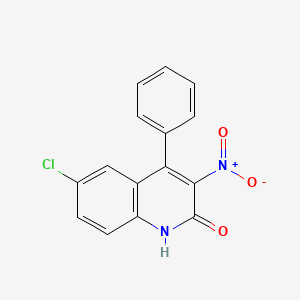
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)

